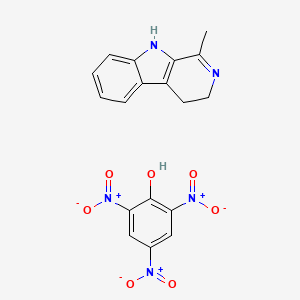
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1)
Overview
Description
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. It is a combination of two chemicals, 2,4,6-trinitrophenol (TNP) and 1-methyl-4,9-dihydro-3H-beta-carboline (DMBC). TNP is a nitrophenol compound that has been used as an explosive, while DMBC is a beta-carboline that has been found in plants and has been shown to have various biological activities. The combination of these two chemicals has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is not fully understood. However, it is believed that the compound binds to damaged DNA through a process known as intercalation. Intercalation is the insertion of a molecule between two adjacent base pairs in DNA. This binding leads to the emission of fluorescence, which can be used to detect DNA damage.
Biochemical and Physiological Effects:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in lab experiments is its ability to detect DNA damage. The compound is highly sensitive and can detect low levels of damage. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in scientific research. One potential direction is the development of new fluorescent probes for the detection of DNA damage. Another direction is the use of the compound in the development of new cancer therapies. The compound has shown promise as a potential anti-cancer agent and could be further studied for its therapeutic potential. Additionally, the compound could be used in the development of new anti-inflammatory drugs.
Conclusion:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. The compound has been shown to have various biochemical and physiological effects and has been used as a fluorescent probe for the detection of DNA damage. While the compound has some limitations, its potential uses in future research are promising.
Scientific Research Applications
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been used in various scientific research applications. One of the main uses of the compound is as a fluorescent probe for the detection of DNA damage. The compound has been shown to bind to damaged DNA and emit fluorescence, which can be detected using various techniques.
properties
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C6H3N3O7/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,14H,6-7H2,1H3;1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBZQOZNAUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=CC=CC=C23.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




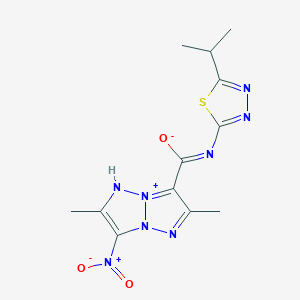
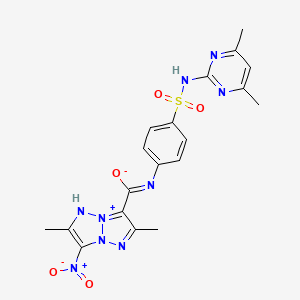
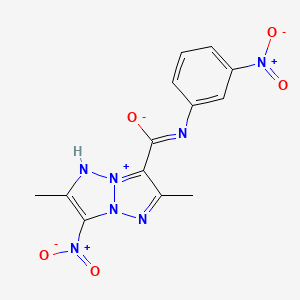
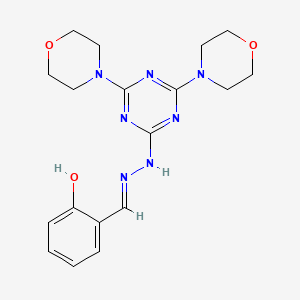
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3726384.png)
![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726398.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726409.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)

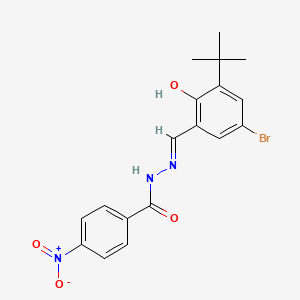
![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)